molecular formula C18H27NO2S B5540147 4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide

Cat. No. B5540147
M. Wt: 321.5 g/mol
InChI Key: GOSQPYRKZKOWQV-UHFFFAOYSA-N
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Description

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(tetrahydro-2H-thiopyran-4-yl)benzamide, also known as TAK-659, is a small-molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a protein that plays a crucial role in the development and activation of B cells, a type of white blood cell that produces antibodies to fight infections. TAK-659 has shown promising results in preclinical studies as a potential treatment for various B cell malignancies, autoimmune disorders, and inflammatory diseases.

Scientific Research Applications

Synthesis and Biological Activity

  • The synthesis of novel compounds with antihypertensive activity, demonstrating the potential of derivatives in the treatment of hypertension through mechanisms such as potassium channel activation. This indicates a broader application in cardiovascular diseases (Frederick Cassidy et al., 1992).
  • The exploration of hydroxamic acids in plant defense suggests the role of related compounds in agricultural chemistry, enhancing resistance to pests and diseases (H. Niemeyer, 1988).

Chemical Synthesis and Mechanisms

  • The development of bioactive heterocycles through aza-Claisen rearrangement, highlighting the synthetic versatility of compounds for creating pharmacologically active molecules (K. Majumdar & S. Samanta, 2004).
  • Investigations into nucleoside and nucleotide derivatives for antiviral and cytostatic activities, suggesting the utility of benzamide derivatives in developing antiviral agents (C R Petrie et al., 1986).

Advanced Applications

  • The study on metalloligands for designing single-molecule magnets, indicating potential applications in materials science and nanotechnology (J. Costes et al., 2010).
  • Pharmacokinetic and tissue distribution studies of novel inhibitors, reflecting the importance of such compounds in developing therapeutics for fibrosis and possibly other diseases (Y. W. Kim et al., 2008).

properties

IUPAC Name

4-(3-hydroxy-3-methylbutyl)-N-methyl-N-(thian-4-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H27NO2S/c1-18(2,21)11-8-14-4-6-15(7-5-14)17(20)19(3)16-9-12-22-13-10-16/h4-7,16,21H,8-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GOSQPYRKZKOWQV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC1=CC=C(C=C1)C(=O)N(C)C2CCSCC2)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H27NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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